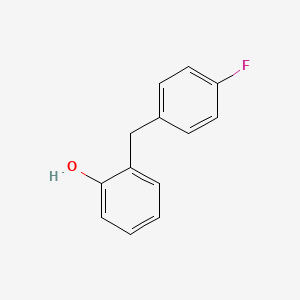

2-(4-Fluorobenzyl)phenol

Description

2-(4-Fluorobenzyl)phenol is a phenolic compound characterized by a fluorinated benzyl group attached to the ortho position of a phenol ring. Its molecular formula is C₁₃H₁₁FO, with a molecular weight of 202.22 g/mol (estimated from analogous compounds in ). The fluorine atom at the para position of the benzyl group enhances its electronic properties, making it more lipophilic compared to non-fluorinated analogs. This structural feature is critical in pharmaceutical and agrochemical applications, where fluorine substitution often improves metabolic stability and bioavailability .

Properties

CAS No. |

401-30-9 |

|---|---|

Molecular Formula |

C13H11FO |

Molecular Weight |

202.22 g/mol |

IUPAC Name |

2-[(4-fluorophenyl)methyl]phenol |

InChI |

InChI=1S/C13H11FO/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8,15H,9H2 |

InChI Key |

XMPYZRODFDIJPK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(4-Hydroxybenzyl)phenol

- Molecular Formula : C₁₃H₁₂O₂

- Molecular Weight : 200.23 g/mol

- Structural Difference: Replaces the fluorine atom in 2-(4-fluorobenzyl)phenol with a hydroxyl group.

- Lower lipophilicity (logP ~2.1) compared to the fluorinated analog (logP ~2.8, estimated).

- Applications : Used in polymer stabilization and as a precursor for epoxy resins. The hydroxyl group facilitates cross-linking reactions .

4-Phenylphenol (Biphenyl-4-ol)

- Molecular Formula : C₁₂H₁₀O

- Molecular Weight : 170.21 g/mol

- Structural Difference : A biphenyl system with a hydroxyl group at the para position.

- Key Properties: Strong antimicrobial activity due to the planar biphenyl structure, which disrupts microbial membranes. Higher thermal stability (melting point: 165–168°C) compared to this compound (mp: ~120°C, estimated).

- Applications : Widely used as a disinfectant, preservative in cosmetics, and antioxidant in industrial lubricants .

4-Fluoro-2-(4-methoxybenzyl)phenol

- Molecular Formula : C₁₄H₁₃FO₂

- Molecular Weight : 230.25 g/mol

- Structural Difference : Contains a methoxy group on the benzyl ring instead of hydrogen.

- Key Properties: Enhanced solubility in organic solvents due to the methoxy group. Reduced reactivity in electrophilic substitution reactions compared to this compound.

- Applications : Investigated as an intermediate in the synthesis of fluorinated liquid crystals and bioactive molecules .

Derivatives with Bioactive Moieties

- Example: 4-(2-((4-fluorobenzyl)oxy)-3-hydroxypropyl)-2-methoxyphenol (). Molecular Formula: C₁₈H₁₉FO₄ Key Properties:

- Demonstrated insecticidal activity against Sf9 cells (IC₅₀: 12 µM).

- High encapsulation efficiency (~95%) in lipid nanosystems, enabling sustained release in agrochemical applications .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₃H₁₁FO | 202.22 | ~2.8 | Fluorobenzyl, Phenol |

| 2-(4-Hydroxybenzyl)phenol | C₁₃H₁₂O₂ | 200.23 | ~2.1 | Hydroxybenzyl, Phenol |

| 4-Phenylphenol | C₁₂H₁₀O | 170.21 | ~3.0 | Biphenyl, Phenol |

| 4-Fluoro-2-(4-methoxybenzyl)phenol | C₁₄H₁₃FO₂ | 230.25 | ~2.5 | Methoxybenzyl, Fluorobenzyl |

*logP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.